

"S-Methyl-S-(4-chlorophenyl) sulfoximine"

IUPAC name and synonyms

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Compound of Interest

Compound Name: *S-Methyl-S-(4-chlorophenyl)*
sulfoximine

Cat. No.: *B2881791*

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An In-Depth Technical Guide to **S-Methyl-S-(4-chlorophenyl) sulfoximine** for Advanced Research

Foreword

As a Senior Application Scientist, my experience has shown that the successful integration of novel functional groups into drug discovery pipelines hinges on a deep, mechanistic understanding of their synthesis, properties, and strategic value. The sulfoximine moiety, a unique aza-analogue of the ubiquitous sulfone, has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Its ability to modulate physicochemical properties, introduce a chiral center at sulfur, and provide a unique hydrogen-bonding profile makes it an invaluable tool for overcoming complex pharmacological challenges.

This guide is structured not as a rigid template, but as a narrative that follows the logical progression of scientific inquiry. We begin with the fundamental identity of **S-Methyl-S-(4-chlorophenyl) sulfoximine**, proceed to its synthesis with a focus on the causal chemistry, explore its strategic application as a bioisostere, and conclude with critical analytical and safety considerations. Every step is grounded in authoritative literature to provide a self-validating framework for researchers and drug development professionals.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research. **S-Methyl-S-(4-chlorophenyl) sulfoximine** is a specific organosulfur compound with a tetrahedral sulfur(VI) center.

- IUPAC Name: (4-chlorophenyl)-imino-methyl-oxo- λ^6 -sulfane[1]
- CAS Number: 22132-99-6[1]
- Molecular Formula: C₇H₈ClNOS[1]

Common Synonyms:

- 1-Chloro-4-(S-methylsulfonimidoyl)benzene[1][2]
- Sulfoximine, S-(4-chlorophenyl)-S-methyl-[2]

Key Identifiers:

- PubChem CID: 12463932[1]
- InChIKey: XSKJSJPUIQNRSQ-UHFFFAOYSA-N[1]
- Canonical SMILES: CS(=N)(=O)C1=CC=C(C=C1)Cl[1]

Physicochemical Properties

The physicochemical profile of a molecule is a critical determinant of its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of computed properties and data from closely related analogues provides a strong predictive foundation.

Table 1: Physicochemical Data for **S-Methyl-S-(4-chlorophenyl) sulfoximine**

Property	Value	Source
Molecular Weight	189.66 g/mol	PubChem[1]
Monoisotopic Mass	189.0015127 Da	PubChem[1]
XLogP3 (Computed)	2.3	PubChem[1]
Hydrogen Bond Donors	1	PubChem (Computed)[1]
Hydrogen Bond Acceptors	2	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]
Melting Point	104-105 °C (Bromo-analogue) ¹	Organic Syntheses[3]
Melting Point	98-100 °C (N-Bromo derivative) ²	AWS A-Z documentation[4]

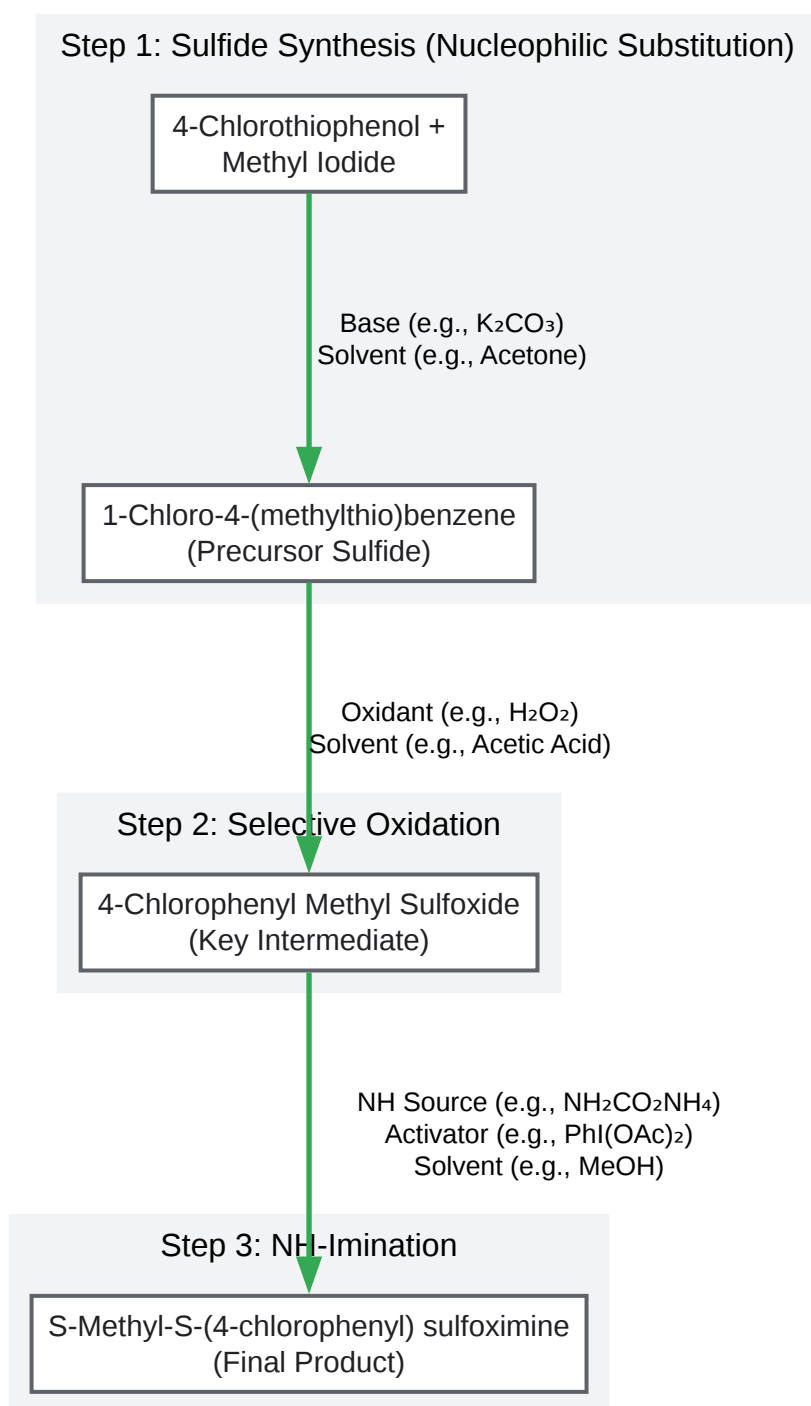
¹Data for the analogous compound S-(4-bromophenyl)-S-methylsulfoximine. Given the similarity in structure, a comparable melting point is expected. ²Data for the N-bromo derivative of the target compound, N-Bromo-S-(4-chlorophenyl)-S-methyl sulfoximine.

Synthesis and Mechanistic Rationale

The synthesis of NH-sulfoximines is a well-established field, with the most reliable and common pathway being a two-stage process: the selective oxidation of a precursor sulfide to a sulfoxide, followed by the imination of the sulfoxide. This approach provides high yields and avoids the often harsh conditions required for direct sulfide imination.

Overall Synthesis Workflow

The logical flow from a commercially available starting material to the final sulfoximine product is a three-step process. This ensures high purity at each stage and maximizes the final yield.



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Caption: A robust three-step synthesis workflow for **S-Methyl-S-(4-chlorophenyl) sulfoximine**.

Detailed Experimental Protocol

This protocol is adapted from highly reliable, peer-reviewed procedures for structurally identical analogues, ensuring a high probability of success.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Step 1: Synthesis of 1-Chloro-4-(methylthio)benzene (Sulfide Precursor)

- **Rationale:** This is a standard Williamson ether synthesis analogue for thioethers. 4-chlorothiophenol is deprotonated by a mild base to form the more nucleophilic thiophenoxide, which then displaces the iodide from methyl iodide.
- **Procedure:**
 - To a solution of 4-chlorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
 - Stir the suspension at room temperature for 20 minutes.
 - Add methyl iodide (1.2 eq) dropwise to the mixture.
 - Continue stirring at room temperature for 4-6 hours, monitoring by TLC until the starting thiol is consumed.
 - Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
 - Redissolve the residue in diethyl ether, wash with 1M NaOH and then brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and evaporate the solvent to yield the crude product, which can be purified by distillation if necessary.

Step 2: Oxidation to 4-Chlorophenyl Methyl Sulfoxide (Sulfoxide Intermediate)

- **Rationale:** Selective oxidation of the sulfide to the sulfoxide is crucial, as over-oxidation to the sulfone would render the subsequent imination step impossible. Using an oxidant like sodium metaperiodate or a controlled amount of hydrogen peroxide in acetic acid provides excellent selectivity.[\[5\]](#)[\[6\]](#)
- **Procedure:**
 - Dissolve 1-chloro-4-(methylthio)benzene (1.0 eq) in glacial acetic acid.[\[5\]](#)

- Slowly add 30% hydrogen peroxide (4.0 eq) to the solution while stirring at room temperature.[5]
- Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
- Once complete, carefully neutralize the solution with aqueous NaOH (4M).
- Extract the product with dichloromethane (3x volumes).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfoxide.[5]

Step 3: Imination to **S-Methyl-S-(4-chlorophenyl) sulfoximine**

- Rationale: This step, adapted from a verified Organic Syntheses procedure for the bromo-analogue, utilizes (diacetoxyiodo)benzene to activate the sulfoxide towards nucleophilic attack by an ammonia equivalent (from ammonium carbamate).[3][7] This method is reliable and avoids the need for metal catalysts.
- Procedure:
 - In a round-bottomed flask, suspend 4-chlorophenyl methyl sulfoxide (1.0 eq) and ammonium carbamate (2.0 eq) in methanol.[7]
 - Add (diacetoxyiodo)benzene (2.5 eq) in portions over 5-10 minutes. Effervescence (CO₂) will be observed.
 - Stir the reaction mixture at room temperature for 3-5 hours.
 - Remove the methanol under reduced pressure.
 - Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.
 - Separate the layers, and wash the organic layer with water and then brine.
 - Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

- Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the final sulfoximine.[7]

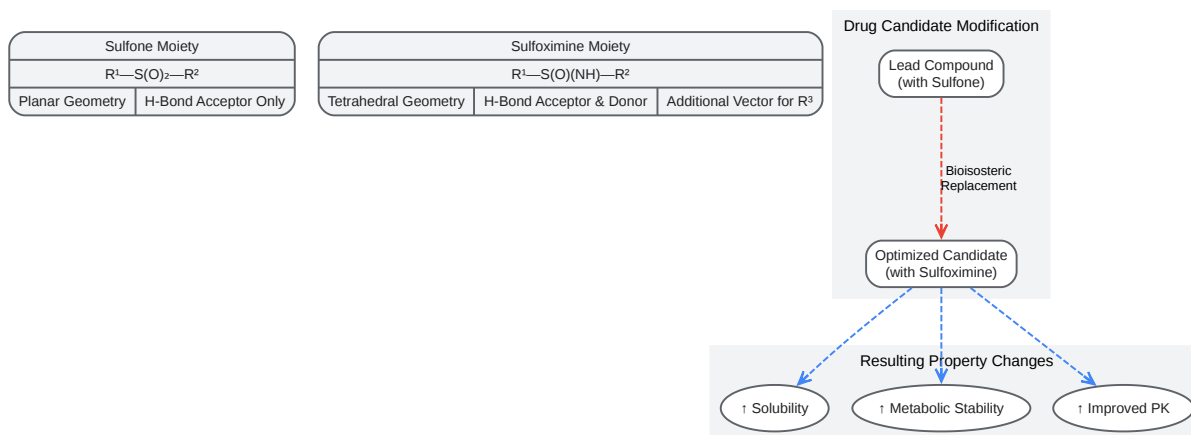
Applications in Medicinal Chemistry & Drug Development

The sulfoximine functional group has garnered significant attention as a bioisosteric replacement for sulfones and sulfonamides.[8] This strategic replacement can profoundly and beneficially alter a drug candidate's properties.

- **Improved Physicochemical Properties:** Replacing a flat, non-basic sulfone with a tetrahedral, weakly basic NH-sulfoximine can increase polarity and often improves aqueous solubility—a common hurdle in drug development.[9][10]
- **Enhanced Metabolic Stability:** The sulfoximine moiety is generally robust to metabolic degradation, which can lead to improved pharmacokinetic profiles.[9]
- **Novel Structural Vectors:** The nitrogen atom on the sulfoximine provides an additional vector for chemical modification, allowing for fine-tuning of properties like potency, selectivity, and pharmacokinetics.[9]
- **Clinical Precedent:** The value of this moiety is not merely theoretical. Several sulfoximine-containing compounds have advanced into clinical trials, including the CDK inhibitor rooniclib and the ATR inhibitor AZD6738, validating its utility in modern drug design.[8][11]

Conceptual Illustration: Sulfoximine as a Bioisostere

The following diagram illustrates the core concept of using a sulfoximine to replace a sulfone, highlighting the key changes in geometry and hydrogen bonding potential that are exploited by medicinal chemists.



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Caption: Bioisosteric replacement of a sulfone with a sulfoximine in drug design.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

- Mass Spectrometry (MS): PubChem lists GC-MS data for this compound, which would show a molecular ion peak corresponding to its mass ($m/z \approx 189$ for $[M]^+$).^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: Based on the closely related (4-bromophenyl)(imino)(methyl)- λ^6 -sulfanone, the expected spectrum would show:

- Two doublets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.[\[7\]](#)
- A singlet for the S-methyl group (approx. 3.1 ppm).[\[7\]](#)
- A broad singlet for the N-H proton (approx. 2.7 ppm), which is exchangeable with D₂O.[\[7\]](#)
- ¹³C NMR: The spectrum for the bromo-analogue shows four distinct carbon signals: two aromatic methines, one quaternary aromatic carbon attached to sulfur, and the S-methyl carbon. A similar pattern is expected for the chloro-analogue.[\[7\]](#)
 - Aromatic carbons: ~129-143 ppm.
 - S-Methyl carbon: ~46 ppm.

Safety and Handling

While no specific toxicology report for **S-Methyl-S-(4-chlorophenyl) sulfoximine** is available, data for the immediate synthetic precursor, 4-chlorophenyl methyl sulfoxide, and related compounds provide a basis for a cautious approach.

- Precursor Hazards: 4-Chlorophenyl methyl sulfoxide is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation, and causes serious eye damage.[\[12\]](#)
- Handling Recommendations:
 - Work should be conducted in a well-ventilated fume hood.
 - Personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat, is mandatory.
 - Avoid inhalation of dust or vapors and contact with skin and eyes.
 - In case of contact, flush the affected area with copious amounts of water.
- Related Compound Toxicology: Studies on p-chlorophenyl methyl sulfide, sulfoxide, and sulfone have shown potential for hepatic effects in animal models.[\[13\]](#) While this does not

directly translate to the sulfoximine, it suggests that compounds in this chemical class should be handled with respect for their potential biological activity.

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